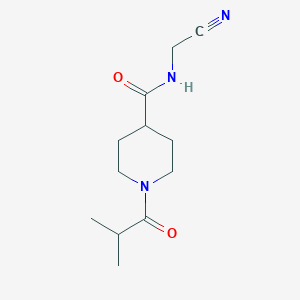
1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as EKI-785, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first synthesized in 2000 and has since been the subject of numerous scientific studies.
Scientific Research Applications
Biological Activity and Structural Analysis
Research on compounds similar to "1-(2-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea" has shown that their biological activity can be attributed to the specific structural arrangements and interactions. For instance, Saharin et al. (2008) described the crystal structure of a related compound, emphasizing the role of hydrogen bonds in its biological activity (S. M. Saharin et al., 2008).
Antitumor Activities and Docking Studies
The antitumor potential of urea derivatives has been a subject of interest. Hu et al. (2018) synthesized a compound and evaluated its structure through various techniques. They also assessed its antitumor activity via MTT assay and analyzed its potency against the CDK4 target through docking studies (Ch Hu et al., 2018).
Enzyme Inhibition and Biochemical Evaluation
The exploration of urea derivatives as enzyme inhibitors has yielded promising results. Vidaluc et al. (1995) synthesized a series of ureas to test their antiacetylcholinesterase activity, revealing insights into optimizing pharmacophoric interactions (J. Vidaluc et al., 1995).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition properties. Bahrami et al. (2012) studied the inhibition effects of certain urea compounds on mild steel in hydrochloric acid solution, demonstrating their efficiency as corrosion inhibitors (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Molecular Interactions and Hydrogen Bonding
The interaction between urea derivatives and various anions through hydrogen bonding has been extensively studied. Boiocchi et al. (2004) explored the urea-fluoride interaction, highlighting the process from incipient to definitive proton transfer (M. Boiocchi et al., 2004).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-23-17-11-7-5-9-14(17)19-18(22)20-15-12-21(2)16-10-6-4-8-13(15)16/h4-12H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWITUBXQPFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2956668.png)
![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)
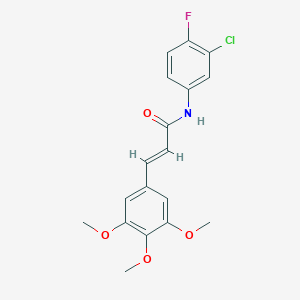

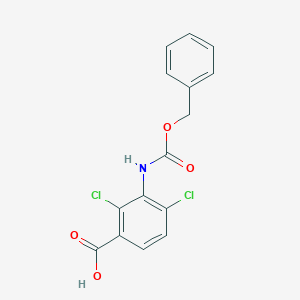

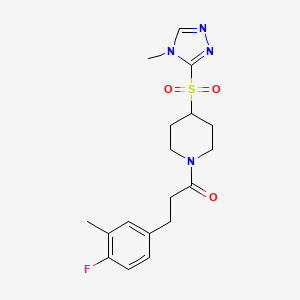
![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)
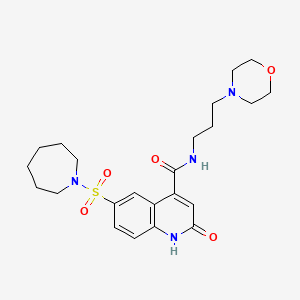

![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)
